Dithionite

Description

Structure

3D Structure

Properties

CAS No. |

14844-07-6 |

|---|---|

Molecular Formula |

O4S2-2 |

Molecular Weight |

128.13 g/mol |

InChI |

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-2 |

InChI Key |

GRWZHXKQBITJKP-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)S(=O)[O-] |

Canonical SMILES |

[O-]S(=O)S(=O)[O-] |

Other CAS No. |

14844-07-6 |

Synonyms |

Dithionite Dithionite, Sodium Hyposulfite Sodium Dithionite |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dithionite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of the dithionite anion ([S₂O₄]²⁻). This compound salts, most commonly sodium this compound (Na₂S₂O₄), are powerful reducing agents utilized extensively in industrial processes, laboratory research, and potentially in pharmaceutical applications. A thorough understanding of its structure, stability, and reactivity is critical for its effective and safe use.

Molecular Structure and Bonding

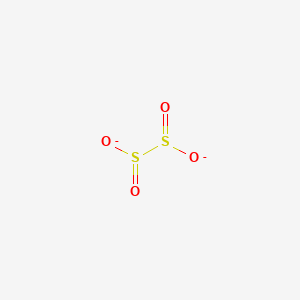

The structure of the this compound anion has been elucidated through X-ray crystallography and Raman spectroscopy.[1][2][3] It is a sulfur oxoanion characterized by a remarkably long and weak sulfur-sulfur bond, which is central to its chemical reactivity.[1][2][3]

The this compound dianion possesses C₂ symmetry.[1][2] In its anhydrous sodium salt form (Na₂S₂O₄), the anion has an almost eclipsed conformation, with an O-S-S-O torsional angle of approximately 16°.[1][2] However, in the dihydrated form (Na₂S₂O₄·2H₂O), the anion adopts a gauche conformation with a torsional angle of 56°.[1][2][4] This conformational flexibility highlights the significant influence of the crystal lattice environment on the anion's structure.[4]

The most notable feature is the S-S bond length of 239 pm, which is significantly elongated by about 30 pm compared to a typical S-S single bond.[1][2] This weak bond is fragile, leading to the dissociation of the this compound anion in solution into the sulfur dioxide radical anion ([SO₂]⁻), a phenomenon confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][3][5] This dissociation is fundamental to its reducing properties.

Diagram: Molecular Structure of the this compound Anion

Caption: Structure of the this compound anion, highlighting the elongated S-S bond.

Data Presentation: Structural and Physical Properties

The quantitative data for sodium this compound, the most common salt, are summarized below.

Table 1: Physical and Chemical Properties of Sodium this compound (Na₂S₂O₄)

| Property | Value |

|---|---|

| Molar Mass | 174.107 g/mol (anhydrous)[1][6] |

| Appearance | White to grayish-white or light-lemon crystalline powder[1][7] |

| Odor | Faint sulfurous odor[1][6][7] |

| Melting Point | 52 °C (decomposes)[7] |

| Autoignition Temp. | 200 °C[1] |

| Solubility in Water | 18.2 g/100 mL at 20 °C (anhydrous)[6] |

Table 2: Crystallographic and Bond Parameters for the this compound Anion

| Parameter | Anhydrous Na₂S₂O₄ | Dihydrated Na₂S₂O₄·2H₂O |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic[4] |

| Space Group | P2/c[8] | P2₁/n[4] |

| S-S Bond Length | 239 pm[1][2][3] | Shorter than anhydrous form[4] |

| O-S-S-O Torsional Angle | 16° (almost eclipsed)[1][2] | 56° (gauche)[1][2][4] |

| Unit Cell Parameters | a=6.404 Å, b=6.559 Å, c=6.586 Å, β=119.51°[8] | a=8.134 Å, b=5.756 Å, c=14.528 Å, β=106.20°[4] |

Chemical Properties and Reactivity

Redox Activity

This compound is a potent reducing agent.[9][10] Its reducing power is harnessed in numerous applications, from industrial bleaching to lowering the redox potential in biochemical experiments.[1][9][11] At a pH of 7, the standard reduction potential (E°') is -0.66 V versus the standard hydrogen electrode (SHE).[1][6][9]

The reduction reaction involves the oxidation of this compound to bisulfite: S₂O₄²⁻ + 2 H₂O → 2 HSO₃⁻ + 2 H⁺ + 2 e⁻[1][9]

The actual reducing species in solution is believed to be the sulfur dioxide radical anion ([SO₂]⁻), which exists in equilibrium with the this compound ion. The concentration of this highly reactive radical is inversely proportional to the this compound concentration.

Stability and Decomposition

A critical aspect of this compound chemistry is its inherent instability, particularly in aqueous solutions.[1][12] Anhydrous, solid sodium this compound is stable in dry air but decomposes upon heating.[1][2]

Decomposition Pathways:

-

In Air (>90 °C): Decomposes to sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂).[1][6][12]

-

Without Air (>150 °C): Rapidly decomposes to sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), and SO₂.[1][6][12]

-

Aqueous Solution (Hydrolysis): Deteriorates in water to form thiosulfate and bisulfite.[1][3][6] This reaction is faster in acidic conditions and at higher temperatures.[2][12][13] 2 S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2 HSO₃⁻[1][3][6]

-

Reaction with Oxygen (Aqueous): Reacts with oxygen to form sodium bisulfate and sodium bisulfite.[1][6] Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃[1][6]

-

Alkaline Disproportionation: In strongly alkaline solutions, it disproportionates to sulfite and sulfide.[9] 3 Na₂S₂O₄ + 6 NaOH → 5 Na₂SO₃ + Na₂S + 3 H₂O[9]

The decomposition in aqueous solution is autocatalytic and highly dependent on pH, concentration, and temperature.[12][13][14] Solutions are most stable under alkaline conditions (pH 9-12).[12]

Diagram: this compound Decomposition in Aqueous Solution

Caption: Key decomposition pathways for the this compound anion in aqueous media.

Experimental Protocols

Precise quantification and structural analysis of this compound require specific experimental conditions due to its instability.

Protocol: Structural Characterization by Single-Crystal X-ray Diffraction

This method provides definitive information on bond lengths, angles, and crystal packing.

-

Crystal Preparation: Grow single crystals of a this compound salt (e.g., Na₂S₂O₄) by slow evaporation or by salting out from an aqueous solution with a suitable salt like NaCl. Handle crystals under an inert atmosphere to prevent degradation.

-

Crystal Mounting: Select a suitable, untwinned single crystal and mount it on a goniometer head.

-

Data Collection: Use a diffractometer with a monochromatic X-ray source. Collect diffraction data at a controlled temperature (e.g., room temperature or cryogenic temperatures for enhanced stability).

-

Structure Solution and Refinement: Process the diffraction data to obtain unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson techniques. Refine the atomic positions and thermal parameters using full-matrix least-squares refinement. Difference Fourier maps can be used to locate lighter atoms if necessary.

Protocol: Analysis by Raman Spectroscopy

Raman spectroscopy is used to study the vibrational modes of the this compound ion, confirming its structure in different states.[1][4][15]

-

Sample Preparation: For solid-state analysis, place a small amount of the crystalline powder in a sample holder. For aqueous solutions, prepare the solution in deoxygenated water immediately before analysis and place it in a quartz cuvette.

-

Instrumentation: Use a Raman spectrometer equipped with a suitable laser excitation source.

-

Data Acquisition: Acquire the Raman spectrum over the desired wavenumber range. Key vibrational modes for the this compound ion include S-S stretching, SO₂ symmetric and asymmetric stretching, and various bending modes.[15]

-

Data Analysis: Analyze the positions and intensities of the Raman peaks. The S-S stretching mode is particularly informative about the bond strength.[15] Comparison of spectra from solid and aqueous samples can reveal conformational changes.[15]

Protocol: Quantification by Iodometric Titration

This is a common method for determining the purity of a this compound sample.[10][16] The protocol must be performed quickly on freshly prepared solutions.

-

Solution Preparation:

-

Prepare a standardized 0.1 N iodine (I₂) solution.

-

Prepare a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

-

Prepare a 1% starch indicator solution.

-

Accurately weigh the sodium this compound sample and dissolve it in a known volume of deoxygenated, cold water under an inert atmosphere.[17]

-

-

Titration (Back-Titration Method):

-

Pipette a known and excess volume of the standard iodine solution into an Erlenmeyer flask.

-

Add a specific volume of the freshly prepared this compound solution to the flask. The this compound will react with and consume a portion of the iodine.

-

Add 1-2 mL of the starch indicator.

-

Titrate the remaining, unreacted iodine with the standard sodium thiosulfate solution until the blue-black color disappears. This is the endpoint.[17]

-

-

Calculation:

-

The overall reaction is: S₂O₄²⁻ + 2 I₂ + 2 H₂O → 2 HSO₃⁻ + 4 I⁻ + 2 H⁺.[10]

-

Calculate the moles of iodine that reacted with the thiosulfate.

-

Subtract this value from the initial moles of iodine to determine the moles of iodine that reacted with the this compound.

-

Use the stoichiometry of the reaction to calculate the moles and thereby the concentration or purity of the this compound sample.

-

Diagram: Experimental Workflow for this compound Purity Analysis

Caption: Workflow for determining the purity of a sodium this compound sample.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. A structural study of sodium this compound and its ephemeral dihydrate: A new conformation for the this compound ion | Semantic Scholar [semanticscholar.org]

- 5. Sodium this compound - Wikiwand [wikiwand.com]

- 6. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]

- 7. Sodium this compound | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium this compound | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. google.com [google.com]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of decomposition of sodium this compound in aqueous solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 15. 117.244.107.132:8080 [117.244.107.132:8080]

- 16. Titrimetric determination of sodium this compound with potassium hexacyanoferrate(III) as reagent and methylene blue as indicator | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Preparation of Sodium Dithionite

Introduction

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful reducing agent with extensive applications in various industrial and laboratory settings. Its utility in textile dyeing, paper pulp bleaching, and chemical synthesis stems from its ability to reduce a wide range of compounds. This technical guide provides a comprehensive overview of the principal methods for the synthesis and preparation of sodium this compound, designed for researchers, scientists, and professionals in drug development. The guide details the core industrial processes, including the zinc dust, formate, and sodium borohydride methods, as well as electrolytic and amalgam-based approaches. Each methodology is presented with its fundamental chemical principles, operational parameters, and detailed experimental protocols.

Core Synthesis Methodologies

The industrial production of sodium this compound is primarily centered on the chemical reduction of sulfur dioxide (SO₂) using various reducing agents. The selection of a specific manufacturing process is often dictated by economic factors, the availability of raw materials, and the desired purity of the final product.

Zinc Dust Process

Historically a cornerstone of sodium this compound production, the zinc dust process is a two-step method. The initial step involves the reaction of an aqueous slurry of zinc dust with sulfur dioxide to form zinc this compound (ZnS₂O₄). Subsequently, the zinc is precipitated out of the solution by the addition of sodium hydroxide or sodium carbonate, yielding sodium this compound.

The primary chemical reactions are as follows:

This process, while effective, generates zinc-containing byproducts that require appropriate disposal, which has led to a decline in its use in some regions due to environmental considerations.

Experimental Protocols

Protocol 1: Industrial Batch Production via Zinc Dust Process [1]

-

Materials:

-

Zinc dust

-

Sulfur dioxide (liquid or gaseous)

-

Sodium hydroxide or sodium carbonate solution

-

Sodium chloride

-

Methanol

-

-

Procedure:

-

Preparation of Zinc this compound: An aqueous slurry of zinc dust is prepared in a stirred, cooled reactor. The temperature is maintained at approximately 40°C.

-

Reaction with SO₂: Liquid or gaseous sulfur dioxide is introduced into the zinc slurry. The reaction is allowed to proceed until the zinc dust is consumed, forming a solution of zinc this compound.

-

Filtration: The resulting solution is passed through a filter press to remove any unreacted zinc dust and other solid impurities.

-

Precipitation of Zinc: The clarified zinc this compound solution is transferred to a second set of stirred vessels. A solution of sodium hydroxide or sodium carbonate is added to precipitate zinc as zinc hydroxide or zinc carbonate.

-

Removal of Zinc Byproduct: The precipitated zinc salt is removed using another filter press, leaving a clarified solution of sodium this compound.

-

Isolation of Anhydrous Na₂S₂O₄: Anhydrous sodium this compound is precipitated from the solution by concentration under vacuum. Sodium chloride is added at a temperature greater than 60°C to salt out the product.

-

Washing and Drying: The precipitated sodium this compound crystals are filtered, washed with methanol to remove residual water and impurities, and finally dried at 90-100°C.

-

Protocol 2: Laboratory Preparation of Sodium this compound Dihydrate [2]

-

Materials:

-

Zinc (at least 100 mesh)

-

Sulfur dioxide

-

Sodium acetate 3-hydrate

-

Absolute alcohol

-

Water

-

Nitrogen gas

-

-

Procedure:

-

10 g of zinc are suspended in 100 ml of water in a flask.

-

The suspension is cooled to 0°C, and sulfur dioxide is passed through the mixture until all the zinc has dissolved, resulting in a reddish solution.

-

The solution is filtered under an inert nitrogen atmosphere.

-

75 g of sodium acetate 3-hydrate are dissolved in the cold filtrate.

-

The reaction mixture is stored in a tightly stoppered bottle under nitrogen in a refrigerator.

-

Crystallization is promoted by shaking and is typically complete within 3 days.

-

The crystalline product is filtered by suction under a nitrogen atmosphere and drained thoroughly.

-

The product is then washed with 150 ml of warm (50°C) absolute alcohol, dried, and stored in tightly stoppered bottles under an inert atmosphere. The expected yield is approximately 25 g.

-

Process Visualization

References

The Dithionite Anion: A Technical Guide to its Dissociation and Radical Formation

For Immediate Release

This technical guide provides an in-depth analysis of the chemical behavior of the dithionite anion (

S2O42−SO2⋅−Na2S2O4Executive Summary

Sodium this compound is a widely used reducing agent, yet its instability in aqueous solutions presents challenges in various applications. The decomposition of the this compound anion is a complex process influenced by factors such as pH, temperature, and concentration. A key feature of this process is the homolytic cleavage of a weak sulfur-sulfur bond, leading to the formation of the highly reactive sulfur dioxide radical anion (

SO2⋅−Dissociation of the this compound Anion

The this compound anion possesses a notably long and weak S-S bond, with a bond distance of approximately 239 pm, which is about 30 pm longer than a typical S-S bond.[1][2] This inherent structural fragility is the primary reason for its dissociation in solution.

Dissociation Equilibrium and Radical Formation

In aqueous solutions, the this compound anion exists in equilibrium with the sulfur dioxide radical anion (

SO2⋅−

Decomposition Pathways

The decomposition of this compound is complex and proceeds through multiple pathways, which are heavily influenced by the solution's pH.

-

Acidic Conditions: In acidic environments, the decomposition is rapid and autocatalytic.[3][4] The primary reaction involves the disproportionation of this compound into thiosulfate (

) and bisulfite (S2O32−HSO3−

[1]2S2O42−+H2O→S2O32−+2HSO3− -

Alkaline Conditions: In alkaline solutions (pH 9-12), this compound is significantly more stable, with decomposition occurring slowly over days.[3] The decomposition in alkaline media can lead to the formation of sulfite (

) and sulfide (SO32−S2−

[5]3Na2S2O4+6NaOH→5Na2SO3+Na2S+3H2O

The decomposition process is also accelerated by increased temperature and higher this compound concentrations.[3]

References

Stability of Sodium Dithionite in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of sodium dithionite stability in aqueous solutions. A thorough understanding of its decomposition kinetics, influencing factors, and degradation pathways is paramount for its effective application in research, development, and manufacturing. This document provides a comprehensive overview of these factors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Executive Summary

Sodium this compound (Na₂S₂O₄), a powerful reducing agent, is inherently unstable in aqueous environments. Its decomposition is a complex process governed by multiple factors including pH, temperature, concentration, and the presence of oxygen and other chemical species. This guide elucidates the multifaceted nature of sodium this compound degradation, offering valuable insights for optimizing its use and ensuring reproducibility in experimental and manufacturing settings. Alkaline conditions, particularly within a pH range of 11.5 to 13.0, have been shown to significantly enhance stability, a key consideration for the preparation and storage of its solutions.

Decomposition Pathways and Mechanisms

The decomposition of sodium this compound in water is not a simple hydrolysis but a series of competing and consecutive reactions. The predominant pathway is highly dependent on the pH of the solution.

2.1 Acidic to Neutral Conditions (pH < 7)

In acidic to neutral solutions, the decomposition is rapid and autocatalytic.[1] The primary reaction involves the disproportionation of this compound into thiosulfate (S₂O₃²⁻) and bisulfite (HSO₃⁻).[2][3] The decomposition is accelerated by the presence of hydrogen ions.[2] The overall reaction can be summarized as:

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻[4][5]

The decomposition in this pH range is characterized by an induction period followed by a rapid, S-shaped decomposition curve.[1][6] This autocatalytic behavior is attributed to the formation of bisulfite ions, which catalyze the reaction.[7]

2.2 Alkaline Conditions (pH > 7)

Sodium this compound exhibits significantly greater stability in alkaline solutions.[2] Under moderately alkaline conditions (pH 9-12.5), the primary decomposition products are thiosulfate and sulfite.[8]

In strongly alkaline solutions (e.g., pH 14), the decomposition pathway shifts, yielding sulfite and sulfide as the main products.[9]

3Na₂S₂O₄ + 6NaOH → 5Na₂SO₃ + Na₂S + 3H₂O[9]

The this compound ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is a key intermediate in the decomposition process.[4]

S₂O₄²⁻ ⇌ 2•SO₂⁻

Factors Influencing Stability

The rate of sodium this compound decomposition is critically influenced by several environmental and compositional factors.

3.1 Effect of pH

The pH of the aqueous solution is the most critical factor governing the stability of sodium this compound.[2] The stability is lowest in acidic media and increases significantly in alkaline conditions.[2] A pH range of 11.5 to 13.0 has been identified as providing the greatest stability.[8][10] At pH values below 12.5 and above 13.0, the stability decreases.[8][10]

3.2 Effect of Temperature

Increased temperature accelerates the decomposition of sodium this compound across all pH levels.[11] For instance, at 120°C and pH values below 12.5, decomposition can be nearly instantaneous.[11] The activation energy for the decomposition has been reported to be approximately 110 kJ/mol at pH 13 and lower at pH 9 (40 kJ/mol) and pH 14 (55 kJ/mol).[1][9]

3.3 Effect of Concentration

The effect of sodium this compound concentration on its stability is complex and pH-dependent. At lower pH values (e.g., pH 9), the decomposition rate appears to be largely independent of the initial this compound concentration.[8] However, at high alkalinity (pH 14), a higher initial concentration leads to a faster decomposition rate.[8]

3.4 Presence of Oxygen

Sodium this compound solutions are highly sensitive to aerial oxidation. In the presence of oxygen, it rapidly oxidizes to bisulfite and bisulfate.[12] Therefore, for applications requiring stable solutions, it is crucial to work under anaerobic conditions.

3.5 Effect of Additives

The stability of sodium this compound solutions can be enhanced by the addition of certain alkaline agents. Caustic soda (NaOH) is commonly used to adjust the pH to the optimal range of 9 to 13.[13] The addition of sodium sulfite or sodium bisulfite has also been shown to have a stabilizing effect.[14]

Quantitative Data on Stability

The following tables summarize the quantitative data on the stability of sodium this compound under various conditions.

Table 1: Effect of pH and Temperature on the Stability of 0.4 M Sodium this compound Solution

| pH | Temperature (°C) | Heating Time (min) | Remaining this compound (%) |

| 9 | 80 | 20 | ~80 |

| 9 | 80 | 60 | ~60 |

| 9 | 100 | 20 | ~60 |

| 9 | 100 | 60 | ~20 |

| 9 | 120 | 20 | <10 |

| 11.5 | 80 | 60 | ~100 |

| 11.5 | 100 | 60 | ~100 |

| 11.5 | 120 | 20 | ~80 |

| 11.5 | 120 | 60 | ~40 |

| 12.5 | 80 | 60 | ~100 |

| 12.5 | 100 | 60 | ~100 |

| 12.5 | 120 | 60 | ~90 |

| 14 | 80 | 20 | ~70 |

| 14 | 80 | 60 | ~40 |

| 14 | 100 | 20 | ~40 |

| 14 | 100 | 60 | <10 |

| 14 | 120 | 20 | <10 |

Data extracted and compiled from graphical representations in Veguta et al. (2017).[8][15]

Table 2: Decomposition Rate Constants of Sodium this compound in Alkaline Solution

| Temperature (°C) | Rate Constant (k) | Order of Reaction | Reference |

| 88.5 | 4.5 x 10⁻⁴ min⁻¹ | First Order | [10] |

| 32 | 0.044 (g-molecule/L)⁻¹ min⁻¹ | Second Order | [2] |

Table 3: Effect of Caustic Soda on the Stability of 30% Sodium this compound Slurry at 35°F (1.7°C)

| Caustic Soda (% by wt. of Na₂S₂O₄) | Decomposition after 30 days (%) |

| 5.5 | < 5 |

| 2.75 | < 5 |

| 1.38 | < 5 |

Data from US Patent 3,804,944.

Experimental Protocols

Accurate assessment of sodium this compound stability requires reliable analytical methods. The following are detailed protocols for commonly employed techniques.

5.1 Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This non-intrusive method allows for the real-time monitoring of this compound concentration and the formation of its decomposition products.[5][9]

-

Instrumentation: A Fourier transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation:

-

Prepare aqueous solutions of sodium this compound at the desired concentration and pH. For alkaline solutions, adjust the pH using NaOH.

-

To ensure anaerobic conditions, purge all solutions and the ATR crystal with an inert gas such as nitrogen.[5]

-

-

Data Acquisition:

-

Record a background spectrum of the solvent (e.g., deionized water at the appropriate pH).

-

Place a few drops of the sodium this compound solution onto the ATR crystal.

-

Collect spectra at a resolution of 4 cm⁻¹ over a spectral range of 4000-525 cm⁻¹.[5] Typically, 24 scans are co-added.[5]

-

For kinetic studies, record spectra at regular time intervals. For thermal stability studies, heat the solution in a sealed, nitrogen-purged vessel (e.g., an autoclave) for the desired time and temperature, then cool before analysis.[5]

-

-

Data Analysis:

-

The concentration of this compound is monitored by the intensity of its characteristic absorption band, typically the SO₂ group asymmetric stretching vibration around 1051 cm⁻¹.

-

The stability is expressed as the relative percentage of this compound remaining compared to a reference spectrum of the freshly prepared solution at room temperature.[5]

-

5.2 Iodometric Titration

This classic titrimetric method can be used to determine the concentration of this compound and its primary decomposition products, bisulfite and thiosulfate.[6]

-

Reagents:

-

Standardized ~0.1 N iodine solution

-

Standardized ~0.1 N sodium thiosulfate solution

-

Formalin (~37% aqueous formaldehyde)

-

20% aqueous acetic acid

-

Sodium acetate trihydrate

-

Sodium sulfite solution (25 g/L)

-

1 N NaOH

-

Phenolphthalein indicator

-

Starch indicator solution

-

-

Procedure for this compound, Bisulfite, and Thiosulfate Determination (Wollak Method):

-

Titer A (Bisulfite):

-

To a flask containing 35 mL of formalin and 50 mL of boiled, cooled distilled water, add ~0.3 g of Na₂CO₃·10H₂O to achieve a pH of ~9.

-

Add a known weight or aliquot of the sodium this compound sample solution.

-

Add 25 mL of water and 5 mL of 20% acetic acid.

-

Titrate with standard 0.1 N iodine solution using starch indicator. The volume of iodine consumed corresponds to the bisulfite content.[6]

-

-

Titer B (Thiosulfate):

-

Add a known amount of the this compound sample to an excess of standard 0.1 N iodine solution containing ~1 g of dissolved sodium acetate.

-

Decolorize the solution by slowly adding sodium sulfite solution, then add an additional 30 mL.

-

Neutralize with 1 N NaOH using phenolphthalein and let stand for 5 minutes.

-

Add 10 mL of formalin, followed by 10 mL of 20% acetic acid.

-

Titrate with standard 0.1 N iodine solution. This titer is used in the calculation of thiosulfate concentration.[6]

-

-

Titer C (Total Reducing Species):

-

Add a known amount of the this compound sample to an excess of standard 0.1 N iodine solution.

-

Titrate the excess iodine with standard 0.1 N sodium thiosulfate solution. The total iodine consumed corresponds to the sum of this compound, bisulfite, and thiosulfate.[6]

-

-

-

Calculations: The concentrations of the three species can be calculated from the three titer values using a set of simultaneous equations.

5.3 Polarography

Polarography is an electrochemical method that can be used for the continuous monitoring of this compound concentration.[13]

-

Instrumentation: A polarograph with a dropping mercury electrode or a static mercury drop electrode.

-

Supporting Electrolyte: A suitable supporting electrolyte is required. For the pH range of 3.5-5.0, a solution of 0.1 M acetic acid and 0.1 M sodium acetate can be used.[13] In alkaline solutions, 0.5 M (NH₄)₂HPO₄ and 0.5 M NH₄OH is a suitable electrolyte.[8]

-

Procedure:

-

Deaerate the sample solution and the supporting electrolyte with an inert gas to remove dissolved oxygen.

-

Mix the sample with the supporting electrolyte in the polarographic cell.

-

Apply a constant potential corresponding to the plateau of the anodic wave of this compound (e.g., -0.2 V vs. SCE in acetate buffer).[13]

-

Record the diffusion current as a function of time. The current is directly proportional to the concentration of this compound.

-

-

Calibration: A calibration curve of diffusion current versus known this compound concentrations should be prepared to quantify the results.

Visualizations of Pathways and Workflows

6.1 Decomposition Pathways of Sodium this compound

Caption: Decomposition pathways of sodium this compound under different pH conditions.

6.2 Experimental Workflow for ATR-FTIR Stability Analysis

Caption: Workflow for analyzing sodium this compound stability using ATR-FTIR.

Conclusion

The stability of sodium this compound in aqueous solutions is a complex interplay of pH, temperature, concentration, and atmospheric conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of these factors is essential for the successful and reproducible application of this potent reducing agent. This guide provides a foundational understanding of the decomposition pathways and offers practical, quantitative data and detailed experimental protocols to aid in the design and execution of robust experimental and manufacturing processes. By carefully controlling the solution parameters, particularly maintaining a pH between 11.5 and 13.0 and minimizing exposure to heat and oxygen, the stability of sodium this compound solutions can be significantly enhanced, ensuring its efficacy and reliability.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. xylemanalytics.com [xylemanalytics.com]

- 4. Mechanism of decomposition of sodium this compound in aqueous solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of decomposition of sodium this compound in aqueous solution | Semantic Scholar [semanticscholar.org]

- 8. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 9. Thermal and alkali stability of sodium this compound studied using ATR-FTIR spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Thermal and alkali stability of sodium this compound studied using ATR-FTIR spectroscopy [ri.diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. US3804944A - Sodium this compound solution stablization - Google Patents [patents.google.com]

Sodium Dithionite: A Comprehensive Technical Guide to its Decomposition Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful reducing agent with widespread applications in various industrial and laboratory settings. Its inherent instability in aqueous solutions and under certain environmental conditions necessitates a thorough understanding of its decomposition chemistry. This technical guide provides an in-depth analysis of the decomposition products and pathways of sodium this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and professionals in its effective and safe utilization.

Decomposition of Sodium this compound: An Overview

The stability of sodium this compound is significantly influenced by several factors, including pH, temperature, concentration, and the presence of oxygen.[1][2] Its decomposition can proceed through various pathways, leading to a complex mixture of sulfur-containing products.

Decomposition in Aqueous Solutions

In aqueous solutions, sodium this compound undergoes decomposition, with the rate being highly dependent on the pH. The decomposition is slow in alkaline media but rapid under acidic conditions.[1]

Under anaerobic conditions at room temperature, alkaline (pH 9-12) aqueous solutions of this compound decompose slowly over several days.[1][3] The generally accepted reaction for the decomposition in aqueous solutions at neutral pH is:

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ [4]

This reaction, however, is an oversimplification, as various side reactions occur, leading to other sulfur-containing species.[1]

Thermal Decomposition

The thermal stability of anhydrous sodium this compound is also limited. In the presence of air, it decomposes exothermically upon prolonged heating above 90°C, primarily yielding sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂).[1] In the absence of air, decomposition becomes vigorous at temperatures above 150°C, producing mainly sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), sulfur dioxide, and small quantities of elemental sulfur.[1]

Decomposition Pathways

The decomposition of sodium this compound is a complex process involving multiple competing pathways, including hydrolysis, disproportionation, and oxidation. The predominant pathway is dictated by the specific reaction conditions.

Anaerobic Decomposition

In the absence of oxygen, the primary decomposition products are sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃).[1] The decomposition in aqueous solution under anaerobic conditions follows second-order kinetics with respect to the sodium this compound concentration.[1]

dot

References

The Influence of pH on the Redox Potential of Sodium Dithionite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a potent reducing agent with widespread applications in industrial processes, laboratory research, and potentially in therapeutic development due to its ability to modulate redox environments. Its efficacy as a reductant is critically dependent on its redox potential, which is significantly influenced by the pH of the solution. This technical guide provides an in-depth analysis of the redox potential of sodium this compound at various pH values, details the underlying chemical principles, and offers insights into its stability and reaction mechanisms.

Redox Potential of Sodium this compound

The reducing power of sodium this compound stems from the this compound anion (S₂O₄²⁻), which can undergo oxidation to bisulfite (HSO₃⁻) or sulfite (SO₃²⁻), releasing electrons in the process. The standard redox potential (E°') of the this compound/bisulfite couple is a key parameter for understanding its reductive capabilities.

At a standard pH of 7 and 25°C, the redox potential of sodium this compound is -0.66 V versus the Standard Hydrogen Electrode (SHE)[1][2][3][4][5]. This highly negative potential underscores its strong reducing nature. The primary redox reaction at neutral pH is:

S₂O₄²⁻ + 2H₂O → 2HSO₃⁻ + 2H⁺ + 2e⁻[1]

pH Dependence of Redox Potential

The redox potential of sodium this compound is not constant and exhibits a strong dependence on the pH of the solution. This is due to the involvement of protons (H⁺) in the redox half-reaction. The relationship between pH and redox potential is governed by the Nernst equation and is influenced by the pKa of the sulfite/bisulfite equilibrium, which is approximately 6.9[3].

The effect of pH on the midpoint potential (E'm) can be summarized as follows:

-

Below pH 6.9: The slope of the change in redox potential with pH (ΔE'm/ΔpH) is approximately -59 mV per pH unit[3].

-

Above pH 6.9: The slope becomes steeper, at approximately -118 mV per pH unit[3][6].

This relationship indicates that as the pH increases (i.e., the solution becomes more alkaline), the redox potential of sodium this compound becomes more negative, thereby increasing its reducing strength[6].

Quantitative Data on Redox Potential

The following table summarizes the redox potential of sodium this compound at various pH values and concentrations, compiled from available literature.

| pH | Concentration | Redox Potential (E'm vs. SHE) | Reference(s) |

| 7 | Not Specified | -0.66 V | [1][2][3][4][5] |

| 7 | 1 M | -386 mV | [3][6] |

| 7 | 100 mM | -415 mV | [6] |

| 7 | 1 mM | -467 mV | [6] |

| 7 | 1 µM | -560 mV | [6] |

| 11 | 100 mM | -887 mV | [6] |

Note: The redox potential is also dependent on the concentration of this compound, becoming more negative as the concentration decreases.[3][6]

Stability and Decomposition of Sodium this compound

A critical consideration when working with sodium this compound is its inherent instability in aqueous solutions. The rate and pathway of decomposition are also highly pH-dependent.

-

Acidic and Neutral Solutions: Sodium this compound decomposes rapidly in acidic and neutral solutions[2][7][8]. The decomposition is accelerated by the protonation of the this compound ion[7].

-

Alkaline Solutions: Sodium this compound exhibits greater stability in alkaline environments[9][10]. The optimal stability is observed in the pH range of 11.5 to 13[7][10]. At very high pH (e.g., 14), the decomposition rate increases again[7][10].

The primary decomposition reaction in aqueous solution is a disproportionation to thiosulfate (S₂O₃²⁻) and bisulfite (HSO₃⁻):

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻[1][4][5]

Under strongly acidic conditions, sulfur dioxide (SO₂) can be released[2]. In the presence of oxygen, sodium this compound is oxidized to bisulfate (HSO₄⁻) and bisulfite (HSO₃⁻)[1][4].

Experimental Determination of Redox Potential

The redox potential of sodium this compound can be determined experimentally using several electrochemical techniques. A common approach involves equilibrium reactions with redox-active indicators of known potential.

Principle

The method involves establishing a redox equilibrium between the this compound/bisulfite couple and a redox indicator couple (e.g., flavodoxins, methyl viologen)[3]. By measuring the concentrations of the oxidized and reduced forms of the indicator at equilibrium, the potential of the this compound solution can be calculated using the Nernst equation for the indicator.

Example Experimental Protocol Outline

-

Preparation of Reagents:

-

Prepare a stock solution of sodium this compound in an anaerobic, buffered solution of the desired pH. The buffer should be chosen to be stable at the working pH and not interfere with the redox measurements.

-

Prepare a solution of a suitable redox indicator (e.g., methyl viologen) in the same buffer.

-

-

Exclusion of Oxygen: All solutions must be thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) to prevent the rapid oxidation of this compound. All experiments should be conducted under an inert atmosphere.

-

Redox Titration:

-

In an anaerobic cuvette or electrochemical cell, place the oxidized form of the redox indicator.

-

Incrementally add the sodium this compound solution to the indicator solution.

-

After each addition, allow the system to reach equilibrium.

-

-

Spectrophotometric or Potentiometric Monitoring:

-

Spectrophotometry: Monitor the change in the absorbance spectrum of the redox indicator to determine the ratio of its oxidized and reduced forms.

-

Potentiometry: Use a platinum working electrode and a suitable reference electrode (e.g., Ag/AgCl) to directly measure the potential of the solution at equilibrium.

-

-

Data Analysis:

-

Calculate the redox potential at each point of the titration using the Nernst equation for the indicator couple.

-

The midpoint potential of the this compound solution corresponds to the potential where the concentrations of the oxidized and reduced forms of the indicator are equal.

-

Visualizing Key Relationships

The following diagrams illustrate the fundamental relationships discussed in this guide.

Caption: Relationship between pH and the redox potential of sodium this compound.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. The redox potential of this compound and SO-2 from equilibrium reactions with flavodoxins, methyl viologen and hydrogen plus hydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. diva-portal.org [diva-portal.org]

- 10. Thermal and alkali stability of sodium this compound studied using ATR-FTIR spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]

The Reaction of Sodium Dithionite with Atmospheric Oxygen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between sodium dithionite (Na₂S₂O₄) and atmospheric oxygen. Sodium this compound is a powerful reducing agent with significant applications in various scientific and industrial fields, including as an oxygen scavenger in drug formulations and experimental biology. Understanding the intricacies of its reaction with oxygen is paramount for its effective and safe utilization. This document details the reaction mechanism, kinetics, influencing factors, and experimental protocols for its study.

Core Reaction and Stoichiometry

Sodium this compound, also known as sodium hydrosulfite, is a dry, white crystalline powder with a sulfurous odor.[1] While stable when anhydrous, it readily reacts with atmospheric oxygen in the presence of moisture.[2][3] The overall reaction is complex and pH-dependent, leading to the formation of sodium bisulfate (NaHSO₄) and sodium bisulfite (NaHSO₃).[1]

The generally accepted overall reaction equation is:

Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃ [1]

However, the stoichiometry of the reaction, specifically the ratio of this compound consumed to oxygen consumed, has been shown to be temperature-dependent. This suggests that multiple reaction pathways may be at play.[4][5]

Quantitative Data: Stoichiometry

| Temperature (°C) | Molar Ratio (Na₂S₂O₄ : O₂) Consumed | Reference |

| 25 | 1.2 ± 0.2 | [4][5] |

| 37 | 1.7 ± 0.1 | [4][5] |

Reaction Mechanism and Kinetics

The reaction of sodium this compound with oxygen is not a simple, direct oxidation. It proceeds through a radical mechanism, with the sulfur dioxide radical anion (SO₂⁻) playing a pivotal role. The this compound ion (S₂O₄²⁻) exists in equilibrium with the SO₂⁻ radical in aqueous solutions.[1]

S₂O₄²⁻ ⇌ 2SO₂⁻

This equilibrium is crucial to understanding the reaction kinetics. The rate-determining step is believed to be the reaction of the SO₂⁻ radical with molecular oxygen.[4][5]

Reaction Kinetics

The kinetics of the reaction between sodium this compound and oxygen have been investigated under various conditions, leading to different observed rate laws. The reaction order with respect to both this compound and oxygen can vary depending on factors such as concentration and temperature.

Under certain conditions, the initial rate of oxygen consumption is found to be half-order with respect to the this compound concentration and first-order with respect to the oxygen concentration.[4][5] This is consistent with the proposed mechanism where the this compound ion is in rapid equilibrium with two sulfur dioxide radicals, and the radical then reacts with oxygen in the rate-limiting step.

However, other studies have reported the reaction to be first-order with respect to this compound and zero-order with respect to oxygen, particularly in the initial phase of the reaction.[6]

Quantitative Data: Reaction Orders and Rate Constants

| Condition | Order w.r.t. [Na₂S₂O₄] | Order w.r.t. [O₂] | Rate Constant (k) | Reference |

| 25 °C and 37 °C | 1/2 | 1 | Not specified | [4][5] |

| 37 °C, 0.1 M NaOH | 1 | 0 | 42.5 ± 3.6 s⁻¹ | [6] |

| Alkaline solution, 88.5 °C (anaerobic decomposition) | 1 | N/A | 4.5 x 10⁻⁴ min⁻¹ | [7][8] |

| pH 3.5-5.0, 23 °C (anaerobic decomposition) | Complex | N/A | k₁ = 1.67 x 10⁻¹ L mol⁻¹ s⁻¹, k₂ = 5.83 x 10³ L² mol⁻² s⁻¹ | [9][10] |

Influencing Factors

The rate and outcome of the reaction between sodium this compound and oxygen are significantly influenced by several factors:

-

pH: The stability of sodium this compound solutions is highly pH-dependent. It is significantly more stable in alkaline conditions (pH 9-12) and decomposes rapidly in acidic environments.[9][11][12][13]

-

Temperature: Increased temperature accelerates the decomposition of sodium this compound. Anhydrous sodium this compound decomposes exothermically in air above 90°C.[11]

-

Moisture: The presence of water is essential for the reaction with atmospheric oxygen to proceed.[2][3]

-

Concentration: The concentration of the sodium this compound solution can also affect its stability.[11]

Decomposition Pathways

In addition to the reaction with oxygen, sodium this compound can undergo decomposition through other pathways, particularly in aqueous solutions and at elevated temperatures.

Anaerobic Decomposition in Aqueous Solution

In the absence of air, aqueous solutions of sodium this compound are unstable and undergo autodecomposition. The primary products of this anaerobic decomposition are sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃).[11][14] The kinetics of this decomposition are often second-order with respect to the this compound concentration.[11] This decomposition is also autocatalytic, meaning that the products of the reaction can catalyze further decomposition.[15]

2Na₂S₂O₄ + H₂O → Na₂S₂O₃ + 2NaHSO₃ [14]

Thermal Decomposition

The thermal decomposition of anhydrous sodium this compound yields different products depending on the presence of air.

-

In the presence of air (above 90°C): The main products are sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂).[11]

-

In the absence of air (above 150°C): It decomposes to sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), sulfur dioxide (SO₂), and trace amounts of sulfur.[1]

Quantitative Data: Decomposition Products

| Condition | Major Products | Reference |

| Anaerobic aqueous solution | Sodium thiosulfate (Na₂S₂O₃), Sodium bisulfite (NaHSO₃) | [11][14] |

| Thermal, in air (>90°C) | Sodium sulfate (Na₂SO₄), Sulfur dioxide (SO₂) | [11] |

| Thermal, no air (>150°C) | Sodium sulfite (Na₂SO₃), Sodium thiosulfate (Na₂S₂O₃), Sulfur dioxide (SO₂), Sulfur (S) | [1] |

Experimental Protocols

Studying the reaction of sodium this compound with oxygen requires careful experimental design to control the various influencing factors and accurately measure the reactants and products.

Measurement of Oxygen Consumption using Phosphorescence Quenching

A robust method for monitoring the real-time consumption of dissolved oxygen is through phosphorescence quenching. This technique utilizes a phosphorescent probe, such as a palladium-porphyrin complex, whose phosphorescence is quenched by molecular oxygen. The decay rate of the phosphorescence is directly proportional to the oxygen concentration.

Experimental Workflow:

-

Preparation of Reagents:

-

Prepare a stock solution of the phosphorescent probe (e.g., Pd(II) complex of meso-tetra-(4-sulfonatophenyl)-tetrabenzoporphyrin).

-

Prepare a fresh solution of sodium this compound of known concentration immediately before use, as it is unstable in solution.

-

Use a suitable buffer to maintain a constant pH throughout the experiment.

-

-

Instrumentation Setup:

-

Utilize a spectrofluorometer or a dedicated oxygen measurement instrument equipped with a pulsed light source for excitation (e.g., 630 nm) and a detector for measuring the phosphorescence decay (e.g., at 800 nm).

-

The sample holder should be temperature-controlled and allow for continuous stirring.

-

-

Measurement Procedure:

-

Add the buffered solution containing the phosphorescent probe to the measurement cuvette.

-

Seal the cuvette to prevent atmospheric oxygen from dissolving into the solution.

-

Initiate the phosphorescence measurement to establish a baseline oxygen concentration.

-

Inject a known volume of the sodium this compound solution into the sealed cuvette with continuous stirring.

-

Record the phosphorescence decay rate over time as the this compound reacts with the dissolved oxygen.

-

-

Data Analysis:

-

Convert the phosphorescence decay rate to oxygen concentration using a predetermined calibration curve.

-

Plot the oxygen concentration as a function of time to determine the reaction rate.

-

Determination of Sodium this compound Concentration by UV-Vis Spectrophotometry

The concentration of sodium this compound in a solution can be determined by measuring its absorbance in the ultraviolet region of the spectrum. The this compound ion has a characteristic absorption maximum around 315 nm.

Experimental Workflow:

-

Preparation of Standards:

-

Prepare a series of standard solutions of sodium this compound of known concentrations in an appropriate anaerobic buffer.

-

-

Sample Preparation:

-

Prepare the experimental samples under anaerobic conditions to prevent degradation.

-

-

Spectrophotometric Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorbance of the standard solutions and the samples at 315 nm.

-

Use the same anaerobic buffer as a blank.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the calibration curve.

-

Visualizations

Reaction Pathway

Caption: Reaction pathway of sodium this compound with oxygen.

Experimental Workflow for Oxygen Consumption Measurement

Caption: Workflow for measuring oxygen consumption.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. Sodium this compound | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Oxygen measurement via phosphorescence: reaction of sodium this compound with dissolved oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. diva-portal.org [diva-portal.org]

- 12. Thermal and alkali stability of sodium this compound studied using ATR-FTIR spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of decomposition of sodium this compound in aqueous solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Sodium Dithionite: A Comprehensive Technical Guide to its Application as a Reducing Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and cost-effective reducing agent with significant applications in organic synthesis. Its utility spans a range of reductive transformations, most notably the conversion of nitro compounds to amines and the reduction of carbonyl functionalities. This guide provides an in-depth overview of its core applications, reaction mechanisms, and detailed experimental protocols, tailored for professionals in chemical research and pharmaceutical development. The chemoselectivity of sodium this compound, allowing for the reduction of specific functional groups in the presence of others, makes it a valuable tool in the synthesis of complex molecules.[1][2]

Core Applications and Reaction Mechanisms

Sodium this compound's reducing power is primarily attributed to the this compound ion (S₂O₄²⁻), which in aqueous media exists in equilibrium with the highly reactive sulfur dioxide radical anion (•SO₂⁻).[1] This radical anion is considered the active species responsible for the single-electron transfer (SET) mechanism that drives many of its reduction reactions.[1]

Reduction of Nitro Compounds to Primary Amines

The reduction of nitroarenes to their corresponding anilines is a cornerstone application of sodium this compound in organic synthesis, finding widespread use in the production of dyes, pharmaceuticals, and agrochemicals.[1] This transformation is valued for its mild conditions and compatibility with a variety of functional groups, offering a metal-free alternative to traditional reduction methods.[1]

The reaction is believed to proceed through a stepwise transfer of electrons from the •SO₂⁻ radical to the nitro group. This process involves the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the final amine product.[1]

Reaction Pathway: Reduction of a Nitro Compound

References

The Chemistry of Dithionites: A Deep Dive into History, Synthesis, and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dithionite compounds, particularly sodium this compound (Na₂S₂O₄), are powerful reducing agents with a rich history and a broad spectrum of applications in industrial processes and organic synthesis. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and key synthetic methodologies of this compound compounds. It details the intricate chemistry of the this compound anion, including its decomposition pathways and reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and visual representations of chemical pathways to facilitate a deeper understanding and application of this compound chemistry.

Introduction

The this compound anion, [S₂O₄]²⁻, is a sulfur oxyanion with a unique and reactive structure.[1] Historically referred to as hydrosulfite, this nomenclature is misleading as the anion contains no hydrogen.[1] The most common salt, sodium this compound, is a white crystalline powder with a faint sulfurous odor.[2] While stable in its anhydrous form, it is highly reactive in aqueous solutions and sensitive to air and moisture.[3] This reactivity is harnessed in numerous applications, including as a reducing agent in dyeing, for bleaching wood pulp and paper, and in various organic syntheses.[1][2] This guide will explore the historical context of its discovery, delve into the structural and chemical properties of the this compound anion, and provide a detailed examination of its synthesis and decomposition.

History and Discovery

The study of this compound chemistry began in the mid-19th century. The first preparation of this compound in solution is credited to Schönbein in 1852. However, it was not until 1869 that the French chemist Paul Schützenberger isolated the solid sodium salt and correctly determined its empirical formula as Na₂S₂O₄. For many years, the structure of the this compound anion remained a subject of debate. Early investigations by Klemm in 1937 established that the salt is diamagnetic, ruling out the presence of the paramagnetic free radical SO₂⁻ in the solid state. The development of spectroscopic and crystallographic techniques in the 20th century finally elucidated the true structure of the this compound ion.

Structure and Properties of the this compound Anion

The structure of the this compound anion is unusual and key to its reactivity. X-ray diffraction studies have revealed that the [S₂O₄]²⁻ anion possesses C₂ symmetry.

Molecular Geometry

The this compound anion consists of two SO₂ units joined by a sulfur-sulfur bond. A key feature is the remarkably long and weak S-S bond, with a length of approximately 239 pm, which is significantly longer than a typical S-S single bond (around 208 pm).[2] This elongated bond is a major contributor to the molecule's instability and reactivity. In the anhydrous sodium salt, the anion has an almost eclipsed conformation with an O-S-S-O torsional angle of 16°.[2] In the dihydrated form (Na₂S₂O₄·2H₂O), this angle changes to a gauche conformation of 56°.[2]

Table 1: Structural Parameters of the this compound Anion in Anhydrous Sodium this compound

| Parameter | Value |

| S-S Bond Length | 2.39 Å |

| S-O Bond Length (average) | 1.507 Å |

| S-S-O Bond Angle (average) | 98.6° |

| O-S-O Bond Angle | Not explicitly provided |

| O-S-S-O Torsional Angle | 16° |

Chemical Properties

This compound is a potent reducing agent, with a standard reduction potential of -0.66 V vs. SHE at pH 7.[1][2] Its reducing power is utilized in many industrial and laboratory applications. The this compound anion is unstable in aqueous solutions, where it undergoes complex decomposition reactions.

Synthesis of this compound Compounds

The industrial production of sodium this compound primarily involves the reduction of sulfur dioxide (SO₂) using various reducing agents. The choice of synthetic route is often dictated by economic factors, such as the cost of raw materials and energy, as well as the desired purity of the final product.

Zinc Dust Process

Historically, one of the most significant methods for sodium this compound production was the zinc dust process. This two-step method involves the initial reduction of sulfur dioxide by a zinc dust slurry to form zinc this compound, followed by a metathesis reaction with sodium hydroxide or sodium carbonate to yield sodium this compound and precipitate zinc salts.[3][4]

Experimental Protocol: Laboratory Scale Synthesis of Sodium this compound Dihydrate via Zinc Dust Process [5]

Materials:

-

Zinc dust (100 mesh or finer) (10 g)

-

Water (100 ml)

-

Sulfur dioxide gas

-

Sodium acetate trihydrate (75 g)

-

Absolute ethanol (150 ml)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare a slurry of 10 g of zinc dust in 100 ml of water in a flask equipped with a gas inlet tube and a stirrer.

-

Cool the slurry to 0°C in an ice bath.

-

Bubble sulfur dioxide gas through the stirred slurry at 0°C until all the zinc has dissolved. The solution will turn reddish.

-

Filter the solution under an inert atmosphere to remove any unreacted solids.

-

Dissolve 75 g of sodium acetate trihydrate in the cold filtrate.

-

Store the reaction mixture in a tightly stoppered bottle under a nitrogen atmosphere in a refrigerator.

-

Aid crystallization by shaking the bottle periodically. Crystallization should be complete within approximately 3 days.

-

Filter the crystalline product by suction under a nitrogen atmosphere and drain thoroughly.

-

Wash the crystals with 150 ml of warm (50°C) absolute ethanol.

-

Dry the product and store it in a tightly stoppered bottle under an inert atmosphere.

Expected Yield: Approximately 25 g.

Formate Process

The formate process is a widely used modern method for producing high-purity sodium this compound. This process utilizes sodium formate (HCOONa) as the reducing agent in an aqueous methanol solution.[3] Sulfur dioxide and an alkaline sodium compound (like NaOH or Na₂CO₃) are introduced into the sodium formate solution, typically under pressure.[3]

Sodium Borohydride Process

The sodium borohydride process is another important industrial method. In this process, sodium borohydride is used to reduce sulfur dioxide in a strongly alkaline solution.[2][6]

Diagram of a Generic Sodium this compound Synthesis Workflow

Caption: A generalized workflow for the synthesis of sodium this compound.

Decomposition of this compound

The instability of the this compound anion in aqueous solutions is a critical aspect of its chemistry. The decomposition pathways are complex and highly dependent on factors such as pH, temperature, and the presence of other species.

Decomposition in Aqueous Solution

In aqueous solutions, this compound decomposes into various sulfur-containing products. The primary decomposition reaction in neutral or acidic solution is a disproportionation to thiosulfate (S₂O₃²⁻) and bisulfite (HSO₃⁻).[1][7]

2 [S₂O₄]²⁻ + H₂O → [S₂O₃]²⁻ + 2 HSO₃⁻

The rate of this decomposition is significantly influenced by pH, with the reaction being much faster in acidic conditions.[1][8] In alkaline solutions, the decomposition is slower and follows a different pathway, primarily yielding sulfite (SO₃²⁻) and sulfide (S²⁻).[1]

3 [S₂O₄]²⁻ + 6 OH⁻ → 5 [SO₃]²⁻ + S²⁻ + 3 H₂O

The decomposition is also autocatalytic, meaning that the products of the decomposition can accelerate the reaction rate.[2]

Table 2: Kinetic Data for the Decomposition of Sodium this compound in Aqueous Solution

| Condition | Rate Law | Activation Energy (kcal/mol) | Reference |

| Alkaline solution (88.5 °C) | First-order | 26.5 | [8][9] |

| Concentrated bisulfite buffer | First-order with respect to this compound and bisulfite | 18 | [3] |

| Unbuffered solution (60-80 °C) | 3/2 order with respect to this compound, 1/2 order with respect to H⁺ | 12 | [10] |

Thermal Decomposition

Anhydrous sodium this compound is relatively stable but decomposes upon heating. In the presence of air, it decomposes above 90°C to sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂).[1][7] In the absence of air, decomposition occurs above 150°C, yielding sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), and sulfur dioxide.[1][7]

Diagram of this compound Decomposition Pathways

Caption: Decomposition pathways of the this compound anion under different conditions.

Applications in Organic Synthesis

Sodium this compound is a versatile and economical reducing agent in organic chemistry.[11] It is particularly effective for the reduction of nitro compounds to primary amines, offering a milder and often more chemoselective alternative to metal-based reductions.[12]

Reduction of Nitro Compounds

The reduction of aromatic nitro compounds to anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Sodium this compound can selectively reduce a nitro group in the presence of other reducible functional groups such as esters, ketones, and halogens.[12] The reaction is believed to proceed through a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the this compound anion in solution.[12]

Experimental Protocol: General Procedure for the Reduction of an Aromatic Nitro Compound [12]

Materials:

-

Aromatic nitro compound

-

Sodium this compound

-

Sodium bicarbonate

-

Solvent (e.g., a mixture of water and an organic solvent like methanol, ethanol, or THF)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the aromatic nitro compound in a suitable solvent system in a round-bottom flask.

-

Prepare an aqueous solution of sodium this compound.

-

Slowly add the sodium this compound solution to the solution of the nitro compound with vigorous stirring.

-

If necessary, adjust the pH of the reaction mixture to 8-9 with sodium bicarbonate.

-

Heat the reaction mixture to an appropriate temperature (typically between 45-80°C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Other Reductive Transformations

Sodium this compound is also employed in other reductive processes, such as the reduction of aldehydes and ketones to the corresponding alcohols, although this often requires higher temperatures (above 85°C).[7] It can also be used for the reduction of imines and other functional groups.

Diagram of the Proposed Mechanism for Nitro Group Reduction

Caption: A simplified representation of the single-electron transfer mechanism for the reduction of a nitro group by this compound.

Conclusion

This compound compounds have a well-established history and continue to be of significant importance in both industrial and academic settings. A thorough understanding of their structure, synthesis, and reactivity is crucial for their effective and safe application. The unique properties of the this compound anion, stemming from its weak S-S bond, make it a powerful yet carefully handled reducing agent. The synthetic methodologies have evolved to produce high-purity sodium this compound efficiently. Its utility in organic synthesis, particularly for the reduction of nitro compounds, highlights its value as a selective and cost-effective reagent. This guide has provided a comprehensive overview of these aspects, with the aim of equipping researchers and professionals with the necessary knowledge for their work with this fascinating class of compounds.

References

- 1. diva-portal.org [diva-portal.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Chemistry of sodium this compound. Part 1.—Kinetics of decomposition in aqueous bisulphite solutions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Sodium this compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. SODIUM this compound, DECOMPOSITION IN AQUEOUS SOLUTION AND IN THE SOLID STATE | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sodium Hydrosulfite, Sodium this compound [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of Dithionite and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of dithionite (S₂O₄²⁻) and its derivatives. Sodium this compound (Na₂S₂O₄) is a powerful reducing agent with significant applications in various industrial and laboratory settings. However, its inherent instability in aqueous solutions presents a considerable analytical challenge. Spectroscopic methods offer robust tools for characterizing this compound, quantifying its purity, and monitoring its complex decomposition pathways. This document details the principles, experimental protocols, and data interpretation for key spectroscopic methods, including UV-Visible, Infrared, Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative determination of this compound in solution. The this compound ion exhibits a characteristic absorption maximum in the ultraviolet region, allowing for its concentration to be measured according to the Beer-Lambert law.

Quantitative Data

| Analyte | Wavelength (λmax) | Molar Absorptivity (ε) | Conditions |

| This compound (S₂O₄²⁻) | 315 nm | ~8000 M⁻¹cm⁻¹ | Alkaline solution |

| Naphthol Yellow S (reduced product) | 502 nm | - | For indirect determination |

Note: The molar absorptivity of this compound can vary with pH and solution composition. Purity of this compound can be assessed using its UV absorbance at 315 nm.[1]

Experimental Protocol: Quantitative Determination of this compound

This protocol is adapted for the direct quantification of sodium this compound in an aqueous sample.

1. Materials and Equipment:

- Double-beam UV-Vis spectrophotometer

- Matched quartz cuvettes (1 cm path length)

- Volumetric flasks and pipettes

- Anaerobic chamber or glovebox (recommended)

- Deoxygenated water (prepared by purging with N₂ or Argon for at least 30 minutes)

- Sodium this compound sample

- 0.1 M Sodium Hydroxide (NaOH) solution (deoxygenated)

2. Preparation of Standard Solutions:

- Due to the rapid decomposition of this compound in the presence of oxygen, all solutions should be prepared using deoxygenated water and handled under an inert atmosphere if possible.

- Prepare a 0.1 M NaOH stock solution using deoxygenated water to ensure an alkaline environment, which slows decomposition.[2]

- Accurately weigh a high-purity sodium this compound standard and dissolve it in the deoxygenated 0.1 M NaOH to prepare a stock solution of known concentration (e.g., 1 mM).

- Perform serial dilutions of the stock solution with deoxygenated 0.1 M NaOH to create a series of calibration standards (e.g., 0.01 mM to 0.1 mM).

3. Sample Preparation:

- Dissolve the unknown sodium this compound sample in deoxygenated 0.1 M NaOH to a concentration expected to fall within the calibration range.

4. Measurement:

- Set the spectrophotometer to scan the UV range or measure absorbance at a fixed wavelength of 315 nm.

- Use the deoxygenated 0.1 M NaOH solution as the blank to zero the instrument.[3]

- Measure the absorbance of each calibration standard and the unknown sample at 315 nm. Work quickly to minimize decomposition.

- The absorbance of sodium this compound can dominate spectra below ~390 nm in some biological samples.[4]

5. Data Analysis:

- Plot a calibration curve of absorbance versus the concentration of the standards.

- Determine the concentration of the unknown sample using its absorbance value and the calibration curve.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is invaluable for the qualitative and quantitative analysis of this compound and its decomposition products, which often coexist in samples. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly well-suited for this purpose.

Infrared (IR) Spectroscopy

ATR-FTIR is effective for monitoring the decomposition of this compound in aqueous solutions under various conditions (e.g., temperature, pH).[5][6][7][8] The strong S-O stretching modes provide distinct spectral signatures.[6]

Quantitative Data: Characteristic IR Frequencies

| Compound/Ion | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| This compound (S₂O₄²⁻) | SO₂ antisymmetric stretch | 1051 | [5][6] |

| Sulfite (SO₃²⁻) | S-O stretch | ~960-980 | [9] |

| Thiosulfate (S₂O₃²⁻) | S-O stretch | ~1110 | [9] |

| Sulfate (SO₄²⁻) | S-O stretch | ~1104 | [10] |

Experimental Protocol: Monitoring this compound Stability by ATR-FTIR

1. Materials and Equipment:

- FTIR spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal)

- Temperature-controlled cell (optional)

- Nitrogen or argon supply for purging

- Sodium this compound solution of known concentration and pH

2. Measurement:

- Acquire a background spectrum of the clean, dry ATR crystal.

- Place a droplet of the deoxygenated solvent (e.g., pH 9 buffer) on the ATR crystal and record its spectrum. This will serve as the solvent reference.

- Introduce the sodium this compound solution to the ATR crystal, ensuring complete coverage.

- Continuously collect spectra over time. For thermal stability studies, apply heat and record spectra at set intervals (e.g., every 5 minutes for 30 minutes).[8]

- The stability of this compound is evaluated by monitoring the decrease in the intensity of its characteristic peak at 1051 cm⁻¹.[5][6]

3. Data Analysis:

- Baseline-correct the spectra.

- Measure the peak height or area of the 1051 cm⁻¹ this compound band in each spectrum.

- Plot the relative intensity of the this compound peak as a function of time or temperature to determine the decomposition kinetics.[5]

- The appearance of new peaks corresponding to sulfite, thiosulfate, or sulfate can be used to identify decomposition products.

Raman Spectroscopy

Raman spectroscopy is highly effective for analyzing sulfur oxyanions in both solid and aqueous states.[9] Water is a weak Raman scatterer, resulting in minimal interference for aqueous sample analysis. The technique can distinguish between different conformations of the this compound ion.[11][12]

Quantitative Data: Characteristic Raman Shifts (cm⁻¹)

| Species | Solid State | Aqueous Solution | Vibrational Assignment |

| This compound (S₂O₄²⁻) | 261, 1054, 1072 | ~270 | S-S stretch, SO₂ asymmetric stretches [11] |

| Sulfite (SO₃²⁻) | ~967 | ~967 | SO₃ symmetric stretch |

| Thiosulfate (S₂O₃²⁻) | ~448 | ~448 | S-S stretch |

| Sulfate (SO₄²⁻) | ~983 | ~981 | SO₄ symmetric stretch |

| Tetrathionate (S₄O₆²⁻) | ~406 | ~406 | S-S stretch |

Note: Raman analysis shows that the this compound ion exists in an eclipsed (C₂v) configuration in the crystalline state and a staggered (C₂h) configuration in the aqueous state.[11] The S-S bond is notably long (239 pm) and fragile.[13]

Experimental Protocol: Raman Analysis of a this compound Sample

1. Materials and Equipment:

- Raman spectrometer with appropriate laser excitation (e.g., 532 nm or 785 nm)

- Microscope objective for solid samples

- Cuvette holder for liquid samples

- Glass vials or quartz cuvettes

2. Sample Preparation:

- Solid Sample: Place a small amount of the solid sodium this compound powder on a microscope slide.

- Aqueous Sample: Prepare a solution of known concentration in an appropriate solvent (e.g., water or buffer). Filter the solution if necessary to remove particulates.

3. Measurement:

- Focus the laser on the sample. Adjust laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

- Collect the Raman spectrum over the desired range (e.g., 100 cm⁻¹ to 1200 cm⁻¹).

- For quantitative analysis, a calibration curve can be constructed using standards of known concentrations. The detection limit for this compound can be as low as 0.0008 M.[2][14]

4. Data Analysis:

- Identify the characteristic peaks for this compound and its potential decomposition products (sulfite, thiosulfate, sulfate, tetrathionate) by comparing the spectrum to the reference data in the table above.[9]

- The relative intensities of the peaks can be used for semi-quantitative analysis of the sample's composition.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or Electron Spin Resonance, ESR) is a highly specific technique for detecting and characterizing species with unpaired electrons. It is the definitive method for studying the sulfur dioxide radical anion (SO₂⁻), a key intermediate in this compound chemistry. The S-S bond in the this compound anion (S₂O₄²⁻) is weak and can dissociate in solution to form two SO₂⁻ radicals.[13][15]

This compound Equilibrium and Radical Formation

The this compound ion exists in equilibrium with the SO₂⁻ radical anion: S₂O₄²⁻ ⇌ 2SO₂⁻

This equilibrium is fundamental to the reducing properties and decomposition mechanisms of this compound.[16][17]

Quantitative Data

| Radical Species | Typical g-value (average) | Key Feature |

| Sulfur Dioxide Radical (SO₂⁻) | ~2.006 | Larger g-value and anisotropy compared to SO₃⁻ [15] |

| Sulfite Radical (SO₃⁻) | ~2.0035 | Smaller g-value and anisotropy |

Experimental Protocol: Detection of the SO₂⁻ Radical

1. Materials and Equipment:

- X-band EPR spectrometer

- EPR sample tubes (e.g., quartz capillary tubes)